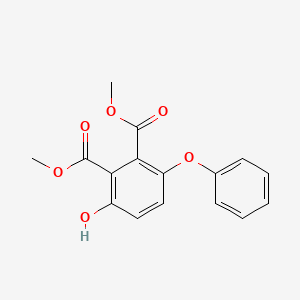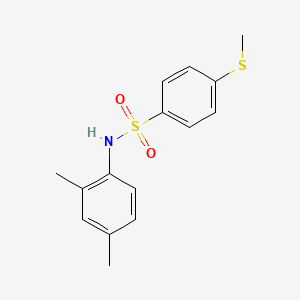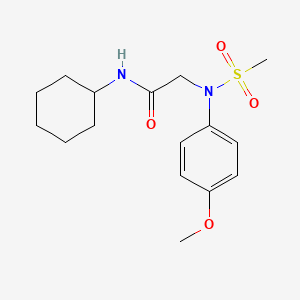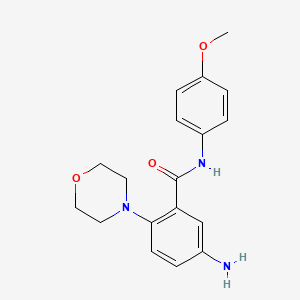![molecular formula C18H20ClN3O2 B5783283 1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine](/img/structure/B5783283.png)
1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine is an organic compound with the molecular formula C18H19ClN2O2 It is a derivative of piperazine, a heterocyclic amine, and features a benzyl group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine can be synthesized through a multi-step process involving the following key steps:
Nitration: The nitration of 4-chlorotoluene to produce 4-chloro-3-nitrotoluene.
Benzylation: The benzylation of piperazine with benzyl chloride to form 1-benzylpiperazine.
Coupling Reaction: The coupling of 1-benzylpiperazine with 4-chloro-3-nitrotoluene under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and benzylation reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines or thiols, basic conditions.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 1-Benzyl-4-[(4-amino-3-nitrophenyl)methyl]piperazine.
Substitution: 1-Benzyl-4-[(4-substituted-3-nitrophenyl)methyl]piperazine.
Oxidation: 1-Benzyl-4-[(4-chloro-3-nitrobenzoic acid)methyl]piperazine.
Scientific Research Applications
1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with various biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the effects of substituted piperazines on biological systems, including their potential neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmission or inflammation.
Pathways Involved: It may modulate pathways such as the NF-kB inflammatory pathway or inhibit enzymes involved in neurotransmitter synthesis or degradation.
Comparison with Similar Compounds
1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine can be compared with other similar compounds:
1-Benzyl-4-[(4-methyl-3-nitrophenyl)methyl]piperazine: Similar structure but with a methyl group instead of a chloro group.
1-Benzyl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine: Similar structure but with a methoxy group instead of a chloro group.
1-Benzyl-4-[(4-fluoro-3-nitrophenyl)methyl]piperazine: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness: The presence of the chloro group in this compound imparts unique chemical reactivity and potential biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
1-benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-17-7-6-16(12-18(17)22(23)24)14-21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMMJRFZWSLONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2,4,5-trichlorophenyl)carbamothioyl]butanamide](/img/structure/B5783200.png)
![1-[[5-(4-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine](/img/structure/B5783208.png)




![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5783260.png)
![methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate](/img/structure/B5783273.png)





![6-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5783310.png)
